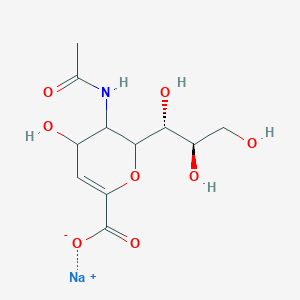

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt

Beschreibung

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is a compound known for its role as an inhibitor of bacterial, viral, and mammalian neuraminidases . It is a derivative of neuraminic acid and is used extensively in biochemical research due to its ability to inhibit neuraminidase enzymes, which are crucial in the life cycle of various pathogens .

Eigenschaften

IUPAC Name |

sodium;3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5?,6-,8?,9-,10?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNKELIJSZBCBE-DHWIPPHDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(C=C(OC1[C@@H]([C@@H](CO)O)O)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt typically involves the chemical modification of neuraminic acid derivatives. One common method includes the acetylation of neuraminic acid followed by dehydrogenation and deoxygenation at specific positions to yield the desired compound . The reaction conditions often involve the use of acetylating agents and dehydrogenating catalysts under controlled temperatures and pH levels.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Often involve nucleophiles such as amines or thiols.

Oxidation Reactions: Typically use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoproteins.

Biology: Serves as a tool to study the role of neuraminidases in cellular processes and pathogen life cycles.

Medicine: Investigated for its potential in developing antiviral drugs, particularly against influenza viruses.

Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry

Wirkmechanismus

The compound exerts its effects by binding to the catalytic site of neuraminidase enzymes, acting as a transition state analog. This binding inhibits the enzyme’s activity, preventing the cleavage of sialic acid residues from glycoproteins and glycolipids. This inhibition disrupts the life cycle of pathogens that rely on neuraminidase for replication and spread .

Vergleich Mit ähnlichen Verbindungen

N-Acetylneuraminic Acid: Another neuraminidase inhibitor but lacks the dehydro and deoxy modifications.

Zanamivir: A synthetic neuraminidase inhibitor used as an antiviral drug.

Oseltamivir: Another synthetic neuraminidase inhibitor commonly used to treat influenza

Uniqueness: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is unique due to its specific modifications, which enhance its binding affinity to neuraminidase enzymes compared to other inhibitors. This makes it a valuable tool in research and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.